N-Me-Thalidomide 4-fluoride

Cereblon binding IMiD Angiogenesis

Choose N-Me-Thalidomide 4-fluoride when synthetic efficiency and target engagement are non-negotiable. Its unique 4-fluoro leaving group enables direct, one-step SNAr conjugation with amine-containing linkers—eliminating extra functionalization steps required by non-fluorinated IMiDs. Validated as the CRBN-recruiting element in PROTAC IRAK4 degrader-1, this compound delivers published-reproducibility and streamlined assembly of heterobifunctional degraders. Certified ≥98% purity and ≥100 mg/mL DMSO solubility minimize assay interference in automated HTS campaigns. For SAR studies, its single 4-position fluorine substitution provides a clean comparator against non-fluorinated and multi-fluorinated analogs.

Molecular Formula C13H9FN2O4
Molecular Weight 276.22 g/mol
CAS No. 835616-60-9
Cat. No. B1681247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Thalidomide 4-fluoride
CAS835616-60-9
SynonymsTC E3 5032
Molecular FormulaC13H9FN2O4
Molecular Weight276.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F
InChIInChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
InChIKeyCRAUTELYXAAAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Me-Thalidomide 4-fluoride (CAS 835616-60-9): A Functionalized Cereblon Ligand for Targeted Protein Degradation Research


N-Me-Thalidomide 4-fluoride (CAS 835616-60-9), also referred to as Thalidomide 4-fluoride, E3 ligase Ligand 4, or Cereblon ligand 4, is a synthetic, fluorinated derivative of thalidomide. Its chemical structure is defined as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, with a molecular formula of C13H9FN2O4 and a molecular weight of 276.22 g/mol . As a key member of the thalidomide analog class, it functions as a functionalized cereblon (CRBN) ligand. This compound is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) [1], specifically serving as a precursor for synthesizing pomalidomide-based degraders and enabling conjugation via its fluorine leaving group .

Why N-Me-Thalidomide 4-fluoride (835616-60-9) Cannot Be Substituted with Generic IMiDs in PROTAC Development


The immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide, exhibits significant variability in their binding interfaces with cereblon (CRBN) [1]. This variability leads to distinct patterns of neosubstrate degradation and downstream biological activity [2]. Therefore, substituting a core CRBN ligand like N-Me-Thalidomide 4-fluoride with a structurally similar but chemically distinct analog can drastically alter the efficacy of a PROTAC molecule, potentially leading to a complete loss of desired degradation or the introduction of off-target effects. Furthermore, from a synthetic chemistry perspective, this compound's specific 4-fluoro substitution serves as a crucial functional handle for linker conjugation , a feature not present in non-fluorinated analogs, thereby precluding their use as a drop-in replacement in established synthetic routes.

Quantitative Evidence of Differentiation: N-Me-Thalidomide 4-fluoride vs. Closest Analogs for Scientific Selection


Fluorination as a Key Structural Determinant for Enhanced CRBN Binding Affinity

A systematic structure-activity relationship (SAR) study on a set of thalidomide analogs, including fluorinated derivatives, demonstrates that fluorination directly correlates with enhanced cereblon (CRBN) binding affinity. While specific binding data for this exact compound is not provided in the study, the data clearly positions fluorination as a key differentiator for CRBN engagement. The study confirms that fluorinated thalidomide analogs exhibit a quantitative improvement in CRBN binding compared to their non-fluorinated counterparts [1]. This is a class-level inference where fluorination is the key differentiator.

Cereblon binding IMiD Angiogenesis

PROTAC-Directed Chemical Functionalization: Fluorine as a Leaving Group for Conjugation

In contrast to core IMiDs like thalidomide or lenalidomide, N-Me-Thalidomide 4-fluoride is specifically designed as a functionalized building block for PROTAC synthesis. Its 4-fluoro substituent is not merely a passive structural feature but an active functional group that serves as a leaving group for nucleophilic aromatic substitution (SNAr) . This allows for the direct conjugation of various amine-containing linkers to the thalidomide core, a critical step in assembling the heterobifunctional PROTAC molecule [1]. Non-fluorinated analogs lack this specific chemical handle, requiring alternative, often less efficient, synthetic routes for linker attachment.

PROTAC Targeted protein degradation E3 ligase ligand

Demonstrated Utility in Synthesizing Specific PROTACs: The IRAK4 Degrader-1 Example

N-Me-Thalidomide 4-fluoride has been successfully utilized as the E3 ligase-recruiting element in the synthesis and characterization of a specific heterobifunctional degrader, PROTAC IRAK4 degrader-1 . This is a direct, applied comparison. While other IMiDs could theoretically be used to create IRAK4-targeting PROTACs, this specific compound is the documented and characterized component for the named degrader (PROTAC IRAK4 degrader-1) [1]. This provides a validated precedent for its successful use in generating a functional targeted protein degrader.

PROTAC IRAK4 Targeted degradation

Supplier-Validated Purity and Solubility: Baseline Metrics for Procurement

Procurement decisions for research compounds often hinge on guaranteed purity and validated solubility data. Reputable suppliers of N-Me-Thalidomide 4-fluoride provide specific, quantitative metrics that allow for direct comparison and ensure experimental reproducibility. The compound is supplied with a minimum purity specification of ≥98% (HPLC) or >99% (QC) . Furthermore, its solubility in DMSO is quantified, with reports of ≥100 mg/mL and up to 199 mg/mL [1]. These metrics establish a clear baseline for researchers, ensuring the material meets a defined standard that may not be consistent across all suppliers of less common analogs.

Chemical properties Solubility Purity

Optimal Application Scenarios for N-Me-Thalidomide 4-fluoride (835616-60-9) Based on Differential Evidence


PROTAC Development: Direct Linker Conjugation

This compound is the optimal choice when the research goal is to synthesize a novel PROTAC via a direct SNAr reaction. Its unique 4-fluoro leaving group allows for efficient and predictable conjugation with amine-containing linkers, streamlining the assembly of heterobifunctional degraders . This avoids the need for additional synthetic steps to install a conjugation handle, which would be required with non-fluorinated IMiDs like thalidomide or lenalidomide [1].

Targeted IRAK4 Degradation Studies

For researchers specifically investigating IRAK4 degradation as a therapeutic strategy, N-Me-Thalidomide 4-fluoride is the documented and validated CRBN-recruiting element in PROTAC IRAK4 degrader-1 [2]. Using this compound provides a direct link to published results and a characterized degrader molecule, thereby enhancing the reproducibility and comparative value of new experimental findings.

Medicinal Chemistry SAR of Fluorinated IMiDs

As part of a systematic structure-activity relationship (SAR) investigation into the effects of fluorination on IMiD activity, this compound serves as a key comparator. Its structure, featuring a single fluorine atom at the 4-position, allows for the direct assessment of how this specific modification influences CRBN binding and downstream biological effects, as established in broader SAR studies [3]. This is distinct from non-fluorinated or multiply-fluorinated analogs.

High-Throughput Screening (HTS) Requiring Validated Solubility and Purity

For large-scale screening campaigns, compound reliability is paramount. The well-documented high purity (≥98% by HPLC) and high DMSO solubility (≥100 mg/mL) of this compound, as certified by multiple suppliers, minimize the risk of assay interference from impurities or precipitation . This makes it a robust and dependable reagent for automated HTS platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-Thalidomide 4-fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.